![molecular formula C9H8BrN3O3 B2754009 (1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one CAS No. 914636-18-3](/img/structure/B2754009.png)
(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bromine atom and a nitro group on the phenyl ring, a hydrazine group, and a propan-2-one group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The nitro group could be reduced to an amine, the bromine atom could participate in substitution reactions, and the carbonyl group in the propan-2-one moiety could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could increase its molecular weight and potentially its boiling point. The nitro group could contribute to its reactivity .Wissenschaftliche Forschungsanwendungen
Molecular Self-Assembly
This compound can be utilized in the study of molecular self-assembly on metallic surfaces. The presence of the bromo and nitro groups allows for the formation of complex molecular architectures, such as Kagome networks, coordinated/covalent dimers, and branched coordination chains. These structures are sensitive to the underlying metallic surfaces and can be characterized by low-temperature scanning tunneling microscopy (LT-STM) at a sub-molecular level .
Solar Photo-Thermochemical Syntheses
The compound’s structure is conducive to solar photo-thermochemical reactions. It can be used to synthesize 4-bromo-2,5-substituted oxazoles from N-arylethylamides. This process involves benzylic bromination followed by O–C bond formation through intramolecular nucleophilic substitution, leading to the formation of the oxazole ring .
Ullmann Coupling Reactions
(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one can participate in Ullmann coupling reactions due to the bromo group. This reaction is used to form carbon-carbon bonds between two aryl groups, which is fundamental in the synthesis of complex organic molecules .
Pyridine Coordination Chemistry
The compound can be explored for its pyridine coordination chemistry. The nitro group can act as an electron-withdrawing group, which can influence the coordination properties of the compound when interacting with pyridine-containing molecules .
Advanced Material Design
Researchers can investigate the use of this compound in the design of advanced materials. Its ability to form various molecular architectures makes it a potential candidate for creating novel materials with specific electronic, optical, or magnetic properties .
Photocatalysis
The compound’s structure suggests potential applications in photocatalysis. The bromo and nitro groups could facilitate the absorption of light and transfer of energy, making it useful in studies of light-driven chemical reactions .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1E)-1-[(4-bromo-2-nitrophenyl)hydrazinylidene]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O3/c1-6(14)5-11-12-8-3-2-7(10)4-9(8)13(15)16/h2-5,12H,1H3/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWFZMCTMUTLBY-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=NNC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=N/NC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2753928.png)
![3-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2753929.png)
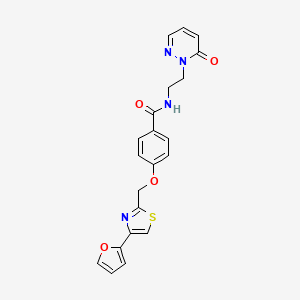
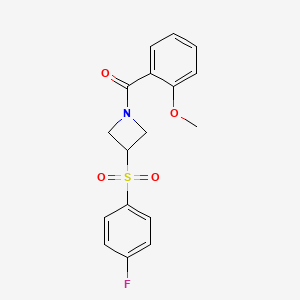
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2753937.png)

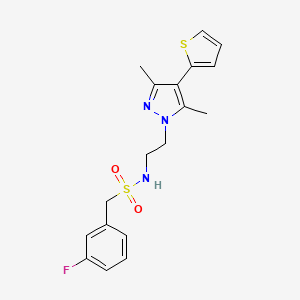
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-phenylurea](/img/structure/B2753942.png)
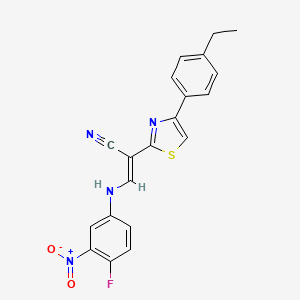
![Ethyl 4-hydroxy-2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2753944.png)
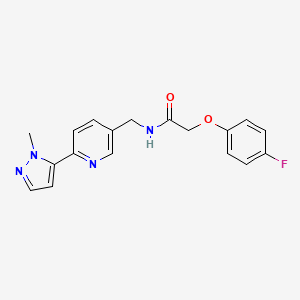

![3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)pyridine](/img/structure/B2753948.png)
![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753949.png)